molecular formula C8H9F3N2 B1345167 (4-(Trifluoromethyl)benzyl)hydrazine CAS No. 2924-77-8

(4-(Trifluoromethyl)benzyl)hydrazine

Cat. No. B1345167
CAS RN: 2924-77-8
M. Wt: 190.17 g/mol
InChI Key: JYHYIFWDMFXPFG-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)benzyl)hydrazine” is a chemical compound with the molecular formula C8H9F3N2 . It has an average mass of 190.166 Da and a monoisotopic mass of 190.071777 Da .


Synthesis Analysis

The synthesis of “(4-(Trifluoromethyl)benzyl)hydrazine” can be achieved from 4-Trifluoromethylbenzyl chloride . Other related compounds such as N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been synthesized and studied for their multitarget biological activity .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)benzyl)hydrazine” consists of 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “(4-(Trifluoromethyl)benzyl)hydrazine” is 267.9±40.0 °C, and its predicted density is 1.253±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

“(4-(Trifluoromethyl)benzyl)hydrazine” is used as a raw material in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new organic substances.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . It can be involved in the synthesis of various drugs, potentially contributing to the development of new medications or the improvement of existing ones.

Agrochemicals

“(4-(Trifluoromethyl)benzyl)hydrazine” is also used in the agrochemical industry . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.

Dyestuff

This compound can be used in the dyestuff industry . It can contribute to the development of new dyes or the improvement of existing ones.

Material Science

“(4-(Trifluoromethyl)benzyl)hydrazine” can be used in material science. For example, it has been used in the one-step reduction and functionalization of graphene oxide .

Synthesis of Specific Compounds

This compound may be used for the synthesis of specific compounds. For instance, it has been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone .

Safety and Hazards

“(4-(Trifluoromethyl)benzyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYIFWDMFXPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275588
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2924-77-8
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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